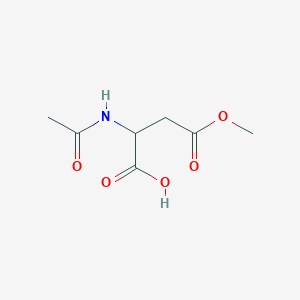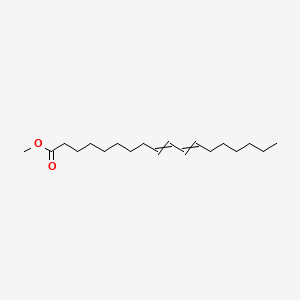
Methyl octadeca-9,11-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl octadeca-9,11-dienoate can be synthesized from methyl ricinoleate. The process involves the purification of methyl ricinoleate from castor esters using a partition method. The purified methyl ricinoleate is then converted to the mesylate, which is reacted with a base such as 1,8-diazabicyclo[5.4.0]-undec-7-ene to yield the desired ester .
Industrial Production Methods
Large-scale synthesis of this compound follows similar procedures as the laboratory synthesis but is optimized for higher yields and efficiency. The industrial production methods ensure the compound’s purity and consistency, making it suitable for various applications .
化学反应分析
Types of Reactions
Methyl octadeca-9,11-dienoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Catalytic reduction of the unsaturated peroxide cleaves the O–O bond.
Substitution: Bromination and epoxidation reactions yield dibromo and epoxy esters, respectively, with the peroxide group still intact.
Major Products Formed
Oxidation: Unsaturated cyclic peroxide (epidioxide)
Reduction: Cleaved O–O bond products
Substitution: Dibromo and epoxy esters
科学研究应用
Methyl octadeca-9,11-dienoate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is known for its potential anticancer properties and is used in studies related to cancer prevention and treatment . Additionally, it is used in the synthesis of other bioactive compounds and in the study of lipid metabolism .
作用机制
The mechanism of action of methyl octadeca-9,11-dienoate involves its interaction with molecular targets and pathways related to lipid metabolism and cancer cell growth. The compound’s anticancer potential is attributed to its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound affects the expression of genes related to cell proliferation and survival .
相似化合物的比较
Methyl octadeca-9,11-dienoate is similar to other conjugated linoleic acid esters, such as methyl 9(Z),11(E)-octadecadienoate and methyl 9(E),11(E)-octadecadienoate . These compounds share similar structures and properties but may differ in their biological activities and applications. This compound is unique due to its specific double-bond configuration, which contributes to its distinct chemical and biological properties .
List of Similar Compounds
- Methyl 9(Z),11(E)-octadecadienoate
- Methyl 9(E),11(E)-octadecadienoate
- 9,12-Octadecadienoic acid, methyl ester (E,E)-
属性
CAS 编号 |
17675-24-0 |
|---|---|
分子式 |
C19H34O2 |
分子量 |
294.5 g/mol |
IUPAC 名称 |
methyl octadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3 |
InChI 键 |
KVIWYYOMPLJRMC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



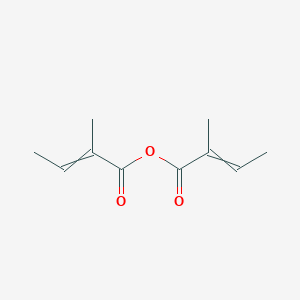
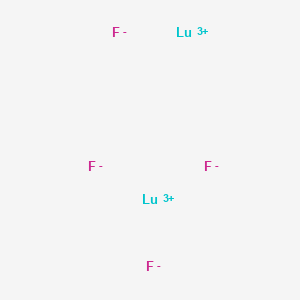
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid](/img/structure/B12436833.png)

![(5R,10R)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B12436838.png)
![methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12436846.png)
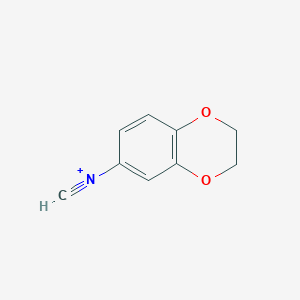

![1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL](/img/structure/B12436852.png)
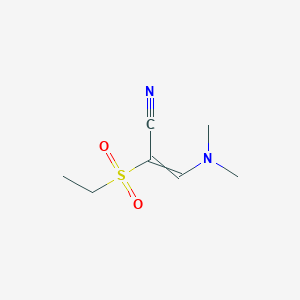
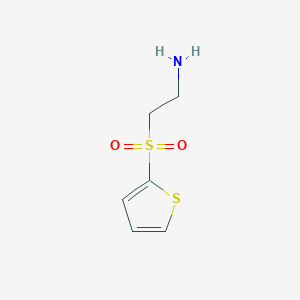
![(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5,6-Bis(acetyloxy)-3-ethenyldodecahydro-10-hydroxy-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12436864.png)
